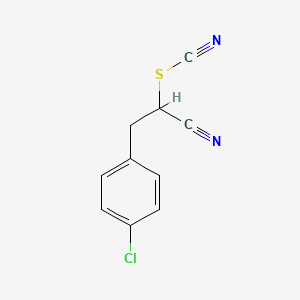![molecular formula C20H14N4O4 B11961397 1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]- CAS No. 74661-46-4](/img/structure/B11961397.png)
1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediamine, N,N’-bis[(4-nitrophenyl)methylene]-: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two nitrophenyl groups attached to the nitrogen atoms of the benzenediamine core. It is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenediamine, N,N’-bis[(4-nitrophenyl)methylene]- typically involves the reaction of 1,2-benzenediamine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzenediamine, N,N’-bis[(4-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: 1,2-Benzenediamine, N,N’-bis[(4-nitrophenyl)methylene]- is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is investigated for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of various materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N,N’-bis[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with enzymes and other proteins, affecting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-
- N,N’-Bis(methylphenyl)-1,4-benzenediamine
- N,N’-Bis(1,4-dimethylpentyl)-1,2-benzenediamine
Comparison: 1,2-Benzenediamine, N,N’-bis[(4-nitrophenyl)methylene]- is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. In contrast, similar compounds with different substituents may exhibit varying reactivity and applications. For example, 1,4-Benzenediamine, N,N’-bis(1-methylheptyl)- is known for its use as an antioxidant, while N,N’-Bis(methylphenyl)-1,4-benzenediamine is used in the production of rubber chemicals.
Properties
CAS No. |
74661-46-4 |
|---|---|
Molecular Formula |
C20H14N4O4 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-[2-[(4-nitrophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H14N4O4/c25-23(26)17-9-5-15(6-10-17)13-21-19-3-1-2-4-20(19)22-14-16-7-11-18(12-8-16)24(27)28/h1-14H |
InChI Key |
HJLFCHNAMMYVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


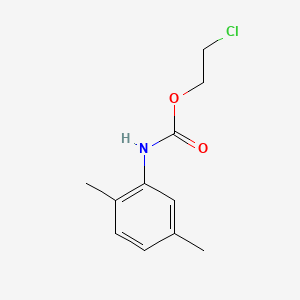

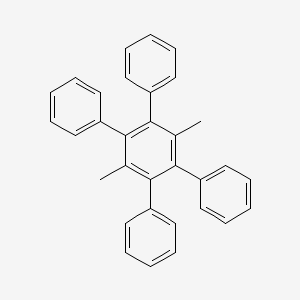
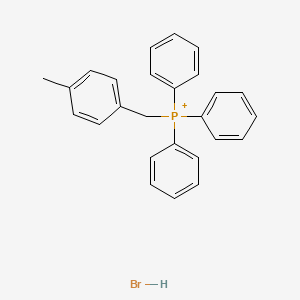
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)


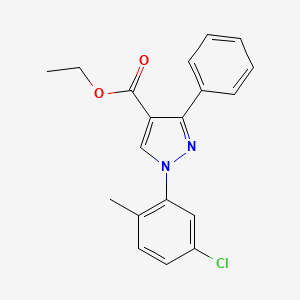
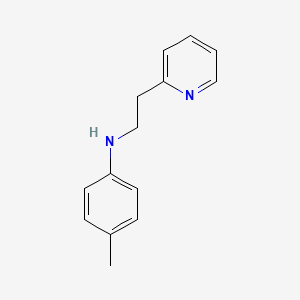
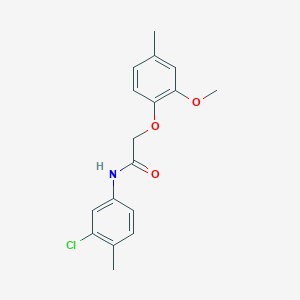
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)


